Cas no 2229396-72-7 (1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol)

1-(1-Methyl-1H-imidazol-2-yl)cyclopropylmethanol is a versatile heterocyclic compound featuring a cyclopropane ring fused with an imidazole moiety and a hydroxymethyl functional group. Its unique structure imparts significant potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound’s rigid cyclopropyl ring enhances steric stability, while the imidazole group offers opportunities for further derivatization. The hydroxymethyl side chain provides a reactive handle for functionalization, making it valuable in medicinal chemistry for constructing targeted inhibitors or ligands. Its well-defined reactivity profile and synthetic accessibility make it a practical choice for research applications requiring structurally constrained scaffolds.
1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol structure
2229396-72-7 structure
Product Name:1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol
CAS No:2229396-72-7
MF:C8H12N2O
MW:152.193681716919
CID:6212926
PubChem ID:165627409
Update Time:2025-06-09

1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol
    • 2229396-72-7
    • EN300-1797321
    • [1-(1-methyl-1H-imidazol-2-yl)cyclopropyl]methanol
    • Inchi: 1S/C8H12N2O/c1-10-5-4-9-7(10)8(6-11)2-3-8/h4-5,11H,2-3,6H2,1H3
    • InChI Key: LZVQPLSYVRCWJU-UHFFFAOYSA-N
    • SMILES: OCC1(C2=NC=CN2C)CC1

Computed Properties

  • Exact Mass: 152.094963011g/mol
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 38Ų

1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol Pricemore >>

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Additional information on 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol

Introduction to 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol (CAS No: 2229396-72-7)

1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol, identified by the Chemical Abstracts Service Number (CAS No) 2229396-72-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropylmethyl moiety linked to a substituted imidazole ring, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both cyclopropyl and imidazole functional groups makes it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.

The imidazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. The substitution at the 2-position of the imidazole ring with a methyl group enhances its reactivity and binding affinity, making it an attractive scaffold for designing bioactive molecules. In contrast, the cyclopropylmethyl group introduces rigidity to the molecular structure, which can influence both the pharmacokinetic properties and the binding mode of the compound to its target.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol with potential biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, making it a valuable candidate for further investigation in the development of anti-inflammatory drugs. Additionally, its structural features hint at potential applications in treating neurological disorders, where imidazole derivatives have shown promise.

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol involves multi-step organic reactions, including cyclization and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Researchers have employed various catalytic systems and reaction conditions to improve the efficiency of these synthetic steps, leveraging advances in green chemistry principles to minimize waste and energy consumption.

In vitro studies have begun to elucidate the biological profile of 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol, revealing interesting interactions with cellular components. Preliminary data indicate that this compound may modulate signaling pathways associated with cell proliferation and differentiation, suggesting its potential utility in oncology research. Furthermore, its ability to cross cell membranes efficiently makes it a promising candidate for oral administration, which could enhance patient compliance in therapeutic settings.

The pharmacokinetic properties of 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol are also under investigation. Understanding how this compound is metabolized and eliminated by the body is crucial for determining its therapeutic window and potential side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are being employed to characterize its metabolic pathways and identify key intermediates.

Future research directions for 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol include exploring its interactions with complex biological systems and evaluating its efficacy in preclinical models. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential to translate laboratory findings into tangible therapeutic benefits. The integration of high-throughput screening technologies may accelerate the discovery process by rapidly identifying derivatives with enhanced activity or improved pharmacokinetic profiles.

The versatility of imidazole derivatives in medicinal chemistry underscores their importance as building blocks for drug discovery. The unique combination of structural features in 1-(1-methyl-1H-imidazol-2-yl)cyclopropylmethanol positions it as a compelling candidate for further exploration. As research progresses, this compound may contribute to the development of novel treatments for a wide range of diseases, offering hope for improved patient outcomes.

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